Cantharidine

Vue d'ensemble

Description

La cantharidine est un terpène naturel produit par les méloés, en particulier ceux de la famille des Meloidae . C'est une substance grasse incolore et inodore connue pour ses puissantes propriétés vésicantes (formation de cloques) . Historiquement, la this compound a été utilisée en médecine traditionnelle à diverses fins, notamment comme aphrodisiaque et pour le traitement des verrues .

Applications De Recherche Scientifique

La cantharidine possède un large éventail d'applications en recherche scientifique :

Médecine : Médicalement, la this compound est utilisée par voie topique pour traiter les verrues et le molluscum contagiosum.

5. Mécanisme d'Action

La this compound exerce ses effets en inhibant la protéine phosphatase 2A (PP2A), une enzyme impliquée dans divers processus cellulaires . Cette inhibition conduit à la perturbation des voies de signalisation cellulaire, entraînant la mort cellulaire. La this compound active également les sérine protéases, qui décomposent les protéines de la membrane cellulaire, conduisant à la lyse cellulaire .

Composés Similaires :

Northis compound : Un dérivé déméthylé de la this compound ayant des propriétés anticancéreuses similaires.

Cantharimides : Des dérivés de la this compound avec des modifications au niveau de la partie anhydride.

Unicité : La this compound est unique en raison de ses puissantes propriétés vésicantes et de sa capacité à inhiber la PP2A. Cela en fait un outil précieux dans les applications médicales et de recherche .

Mécanisme D'action

Target of Action

Cantharidin, a terpenoid produced by blister beetles, primarily targets the lipid membranes of epidermal keratinocytes . It also inhibits protein phosphatases 1 and 2A (PP1, PP2A) . These targets play a crucial role in maintaining cellular structure and regulating protein function.

Mode of Action

Cantharidin is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion . This degeneration results in the detachment of the tonofilaments that hold cells together .

Biochemical Pathways

Cantharidin affects several biochemical pathways. It activates the ATF6 and PERK pathways , initiating downstream signaling pathways and continuous accumulation of CHOP proteins , thereby inducing apoptosis . It also induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria-dependent pathways .

Pharmacokinetics

Little pharmacodynamic and pharmacokinetic data regarding cantharidin in the human body currently exists . It’s known that cantharidin is a vesicant . Each mL of YCANTH topical solution contains 7 mg of active ingredient .

Result of Action

The action of cantharidin results in the formation of external blisters upon contact with human skin . It also significantly inhibits the proliferation and migration of HCT116 cells and promotes apoptosis at certain concentrations . In addition, cantharidin has been found to have a substantial impact on immune function modulation in colorectal cancer patients .

Action Environment

The action of cantharidin can be influenced by environmental factors. For instance, it has been used as a novel type of biopesticide in China for the control of lepidopteran pests because of its high insecticidal activity . Furthermore, cantharidin’s effects can vary depending on the concentration used .

Analyse Biochimique

Biochemical Properties

Cantharidin interacts with various enzymes and proteins. It is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion .

Cellular Effects

Cantharidin has significant effects on various types of cells and cellular processes. It has been reported to suppress cell proliferation via JAK2/STAT3, PI3K/Akt, and p38 MAPK pathway regulation . Moreover, cantharidin can function as an inhibitor of protein phosphatase 2 A (PP2A) to induce DNA damage and apoptosis .

Molecular Mechanism

Cantharidin exerts its effects at the molecular level through various mechanisms. It induces DNA damage via KDM4A-dependent H3K36 methylation . It also inhibits HCC development through p38 MAPK, JAK2/STAT3, PI3K/Akt and LC3 related autophagy pathways .

Temporal Effects in Laboratory Settings

The effects of cantharidin change over time in laboratory settings. It has been reported that cantharidin treatment results in a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, mitochondrial membrane potential, and induces apoptosis and necrosis in DL cells .

Dosage Effects in Animal Models

The effects of cantharidin vary with different dosages in animal models. The estimated minimum lethal dose of cantharidin in horses is 0.5–1 mg cantharidin per kg of body weight . As few as 4–6 g of dried beetles may be fatal to a horse .

Metabolic Pathways

Cantharidin is involved in various metabolic pathways. It has been reported that cantharidin could cause hepatotoxicity by increasing the level of glutathione and downregulating the level of 3-sulfalanine in mice, resulting in disturbed glutathione and taurine metabolism .

Transport and Distribution

Cantharidin is transported and distributed within cells and tissues. In females, cantharidin is first absorbed by spermatophoral receptacle in high volume while at the same time goes through ovary and is distributed upon eggs .

Subcellular Localization

It is known that cantharidin is absorbed by lipids in the membrane of epidermal keratinocytes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cantharidine peut être synthétisée par plusieurs méthodes, notamment la réaction de cycloaddition de Diels-Alder. Cette réaction implique la formation d'un intermédiaire clé, qui est ensuite converti en this compound par une série d'étapes . Une autre méthode implique la carbonylation catalysée par le palladium pour générer des intermédiaires qui conduisent à la this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction du composé à partir de méloés. Les méloés sont collectés, séchés, puis soumis à une extraction par solvant pour isoler la this compound . Cette méthode est laborieuse et nécessite une manipulation minutieuse en raison de la toxicité du composé.

Analyse Des Réactions Chimiques

Types de réactions : La cantharidine subit diverses réactions chimiques, notamment l'hydrolyse, la réduction et la substitution.

Réactifs et conditions courants :

Hydrolyse : La this compound peut être hydrolysée en milieu acide ou basique pour produire de l'acide cantharidique.

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent l'acide cantharidique et divers dérivés réduits ou substitués de la this compound .

Comparaison Avec Des Composés Similaires

Norcantharidin: A demethylated derivative of cantharidin with similar anticancer properties.

Cantharimides: Derivatives of cantharidin with modifications at the anhydride moiety.

Uniqueness: Cantharidin is unique due to its potent vesicant properties and its ability to inhibit PP2A. This makes it a valuable tool in both medical and research applications .

Propriétés

Key on ui mechanism of action |

Cantharidine totally inhibits the phosphorylase a phosphatase activity in mouse liver, muscle, and skin cytosol at 5000 nM, with IC50s of 110-250 nM. About 50% of the phosphorylase a phosphatase activity of brain cytosol is sensitive to cantharidine with an IC50 of approximately 80 nM and the remaining half is not inhibited even at 5000 nM. |

|---|---|

Numéro CAS |

56-25-7 |

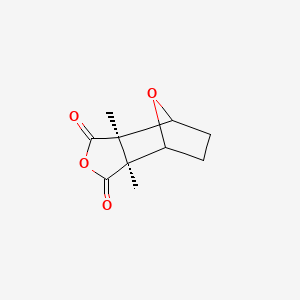

Formule moléculaire |

C10H12O4 |

Poids moléculaire |

196.20 g/mol |

Nom IUPAC |

(2R,6S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5?,6?,9-,10+ |

Clé InChI |

DHZBEENLJMYSHQ-OBDNUKKESA-N |

SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

SMILES isomérique |

C[C@]12C3CCC([C@]1(C(=O)OC2=O)C)O3 |

SMILES canonique |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

Apparence |

Solid powder |

Point d'ébullition |

Sublimes at 230 °F (EPA, 1998) Sublimes @ 84 °C |

Color/Form |

Orthorhombic plates, scales |

melting_point |

424 °F (EPA, 1998) 218 °C |

Key on ui other cas no. |

56-25-7 |

Description physique |

Cantharidin appears as brown to black powder or plates or scales. Formerly used as a counterirritant and vesicant. Used for the removal of warts. Used as an experimental anti tumor agent. Active ingredient in spanish fly, a reputed aphrodisiac. (EPA, 1998) |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Insol in cold water; somewhat sol in hot water; 1 g dissolves in 40 ml acetone, 65 ml chloroform; 1 g dissolves in 560 ml ether, 150 ml ethyl acetate; sol in oils. SOL IN CONCN SULFURIC ACID, ACETIC ACID SLIGHTLY SOL IN BENZENE, ALCOHOL In water, 31 mg/l @ 20 °C. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AI3-04021; AI304021; AI3 04021; BRN-0085302; BRN0085302; BRN 0085302; Cantharidine; Cantharone; Kantaridin; Cantharidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.